

# An In-depth Technical Guide to Valeraldehyde: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Valeraldehyde**, systematically known as pentanal, is a significant organic compound with the chemical formula  $C_5H_{10}O.[1][2]$  It is an alkyl aldehyde that presents as a colorless, volatile liquid with a characteristic pungent odor.[1][2] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **valeraldehyde**, tailored for a technical audience in research and development.

## **Chemical Structure and Identification**

**Valeraldehyde** is a straight-chain saturated fatty aldehyde.[1] Its structure consists of a five-carbon chain with a formyl group (-CHO) at one end.



Identifier	Value
IUPAC Name	Pentanal[2][3]
Synonyms	n-Pentanal, Valeric aldehyde, Amyl aldehyde[4] [5]
Molecular Formula	C5H10O[1][3]
SMILES String	CCCC=O[3][6]
InChI Key	HGBOYTHUEUWSSQ-UHFFFAOYSA-N[3][6]
CAS Number	110-62-3[2]

# **Physicochemical Properties**

**Valeraldehyde** exhibits properties typical of a short-chain aldehyde, including high flammability and moderate solubility in water.

Property	Value
Molar Mass	86.13 g/mol [1][3]
Density	0.81 g/mL at 25 °C[6][7]
Boiling Point	102-103 °C at 760 mmHg[2][6][8]
Melting Point	-92 °C[6][8]
Flash Point	12 °C (54 °F)[1][9]
Solubility in Water	1.4 g/100 mL at 20 °C (moderate)[1][10]
Refractive Index	1.394 at 20 °C[6][7]

# Experimental Protocols Synthesis of Valeraldehyde via Oxidation of 1-Pentanol

A common laboratory-scale synthesis of **valeraldehyde** involves the oxidation of 1-pentanol using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to



the carboxylic acid.[11][12][13]

#### Methodology:

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite® in anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Reaction Initiation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 1-pentanol (1 equivalent) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> dropwise over 10-15 minutes.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and
  filter through a pad of silica gel to remove the chromium byproducts. The filtrate is then
  concentrated under reduced pressure. The crude valeraldehyde can be further purified by
  fractional distillation.

# **Analysis of Valeraldehyde**

Gas Chromatography (GC) Analysis:

Gas chromatography is a standard method for assessing the purity of **valeraldehyde** and for its quantification in various matrices.

#### Methodology:

- Sample Preparation: Prepare a dilute solution of the **valeraldehyde** sample in a suitable solvent, such as dichloromethane or ethanol. For quantitative analysis, a known concentration of an internal standard is added.
- Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID). A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, is suitable for separation.
- GC Conditions:

## Foundational & Exploratory





Injector Temperature: 250 °C

Detector Temperature: 280 °C

- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Data Analysis: Identify the **valeraldehyde** peak based on its retention time compared to a standard. The purity is determined by the relative peak area. For quantitative analysis, a calibration curve is generated using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural confirmation of **valeraldehyde**.

#### Methodology:

- Sample Preparation: Dissolve a small amount of the purified **valeraldehyde** in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in an NMR tube.
- Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Spectral Acquisition:
  - ¹H NMR: Acquire a standard proton spectrum. Expected signals include a triplet for the aldehydic proton (~9.8 ppm), a triplet for the alpha-methylene protons (~2.4 ppm), and multiplets for the other methylene protons, and a triplet for the terminal methyl group (~0.9 ppm).[10][14]
  - <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include the carbonyl carbon (~202 ppm) and distinct signals for each of the other four carbon atoms in the aliphatic chain.[10]
- Data Analysis: Integrate the proton signals to confirm the relative number of protons in each environment. Analyze the chemical shifts and coupling patterns to confirm the structure of



valeraldehyde.

# **Key Chemical Reactions of Valeraldehyde**

**Valeraldehyde** undergoes reactions typical of aldehydes, including oxidation, reduction, and condensation reactions.

## **Oxidation to Valeric Acid**

**Valeraldehyde** can be readily oxidized to form valeric acid (pentanoic acid) using various oxidizing agents, such as potassium permanganate (KMnO<sub>4</sub>) or Jones reagent (CrO<sub>3</sub> in aqueous sulfuric acid).[3][15][16]



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Caption: Oxidation of **Valeraldehyde** to Valeric Acid.

## **Reduction to 1-Pentanol**

**Valeraldehyde** can be reduced to the corresponding primary alcohol, 1-pentanol, using reducing agents like sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>).[17][18]



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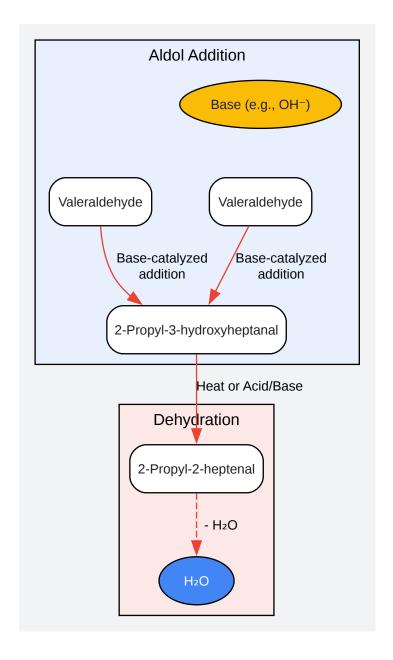
Caption: Reduction of **Valeraldehyde** to 1-Pentanol.

## **Aldol Condensation**

Like other aldehydes with  $\alpha$ -hydrogens, **valeraldehyde** can undergo a base-catalyzed aldol condensation with itself to form 2-propyl-3-hydroxyheptanal, which can then dehydrate to form



### 2-propyl-2-heptenal.[9][19][20]



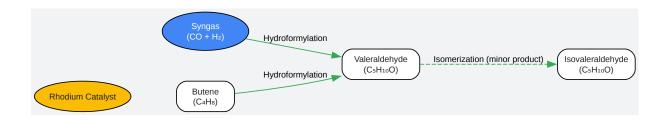
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Caption: Aldol Condensation of Valeraldehyde.

# **Industrial Production**

Industrially, **valeraldehyde** is primarily produced through the hydroformylation of butene, also known as the oxo process.[1][8][21] This process involves the reaction of butene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst.[1][8]





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